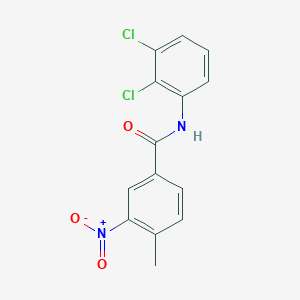

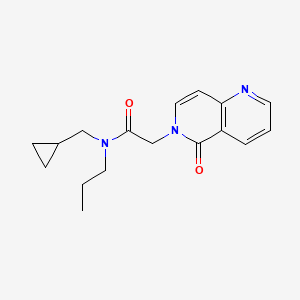

![molecular formula C14H22N4O2 B5508201 1-{4-methyl-2-[(3-morpholin-4-ylpropyl)amino]pyrimidin-5-yl}ethanone](/img/structure/B5508201.png)

1-{4-methyl-2-[(3-morpholin-4-ylpropyl)amino]pyrimidin-5-yl}ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds often involves multiple steps, including condensation reactions, chlorination, nucleophilic substitution, and cyclization. For instance, derivatives of morpholine and pyrimidine have been synthesized through various methods, demonstrating the versatility and complexity of approaches needed to create these compounds. One method involved a rapid and green synthetic approach, establishing a compound through steps like condensation, chlorination, and nucleophilic substitution with an overall yield of 43% (Lei et al., 2017).

Molecular Structure Analysis

Molecular structure analysis, including X-ray crystallography, has confirmed the structures of various derivatives, showing significant electronic polarization within the pyrimidine components. The compounds often exhibit strong intramolecular N-H...O hydrogen bonds, which are crucial for their stability and reactivity. For example, the analysis of hydrogen-bonded sheet structures in neutral, anionic, and hydrated morpholin-4-yl substituted pyrimidines revealed the importance of electronic polarization and intramolecular hydrogen bonding (Orozco et al., 2008).

Chemical Reactions and Properties

The chemical reactivity of such compounds includes a range of reactions such as cycloadditions, nucleophilic substitutions, and oxidative transformations. These reactions lead to various derivatives with potential biological activities. For example, the [4+2] cycloaddition reactions of 4-(N-allyl-N-aryl)amino-1,3-diaza-1,3-butadienes with vinyl-, isopropenyl- and chloroketenes have been explored to yield novel pyrimidinone/fused pyrimidinone derivatives (Sharma & Mahajan, 1997).

Applications De Recherche Scientifique

PET Imaging Agent for Parkinson's Disease

1-{4-methyl-2-[(3-morpholin-4-ylpropyl)amino]pyrimidin-5-yl}ethanone has been explored as a potential PET (Positron Emission Tomography) imaging agent for Parkinson's disease. A study by Wang et al. (2017) synthesized a compound, [11C]HG-10-102-01, using this chemical as a reference standard. The synthesized tracer showed high radiochemical yield and purity, suggesting its applicability in imaging LRRK2 enzyme activity related to Parkinson's disease (Wang, Gao, Xu, & Zheng, 2017).

Synthesis of Dihydropyrimidinone Derivatives

Bhat et al. (2018) detailed the synthesis of novel dihydropyrimidinone derivatives containing the morpholine moiety, where enaminones were synthesized by refluxing this compound with dimethylformamide dimethylacetal. These derivatives were synthesized efficiently and could have implications in various biological activities (Bhat, Al-Omar, Ghabbour, & Naglah, 2018).

Microwave Assisted Synthesis and Antibacterial Activity

Merugu, Ramesh, and Sreenivasulu (2010) conducted a study on the microwave-assisted synthesis of novel pyrimidines and thiazolidinones using this compound. These new compounds were screened for their antibacterial activity, indicating potential applications in antimicrobial therapy (Merugu, Ramesh, & Sreenivasulu, 2010).

Mannich Reaction in Synthesis

Aljohani et al. (2019) developed an efficient microwave-assisted synthetic route for Mannich bases from 4-hydroxyacetophenone and secondary amines, where compounds including this compound were characterized by various spectroscopic methods. This method provides an alternative approach for the synthesis of mono- and disubstituted Mannich bases (Aljohani, Said, Lentz, Basar, Albar, Alraqa, & Ali, 2019).

Propriétés

IUPAC Name |

1-[4-methyl-2-(3-morpholin-4-ylpropylamino)pyrimidin-5-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N4O2/c1-11-13(12(2)19)10-16-14(17-11)15-4-3-5-18-6-8-20-9-7-18/h10H,3-9H2,1-2H3,(H,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIBQANHKYAETLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1C(=O)C)NCCCN2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(5-methyl-3-isoxazolyl)amino]-5-oxopentanoic acid](/img/structure/B5508165.png)

![5-(4-methoxyphenyl)-4-[(4-methylbenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5508183.png)

![1-cyclopentyl-5-oxo-N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5508190.png)

![2-(4-{6-[(pyridin-3-ylmethyl)amino]-1H-pyrrolo[2,3-b]pyridin-4-yl}phenoxy)acetamide](/img/structure/B5508192.png)

![2-(3-methylphenyl)-6,7,8,9-tetrahydro-4H,5H-cyclohepta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5508196.png)

![2-chloro-5-({2-[(4-chlorophenyl)sulfonyl]ethyl}thio)-N-(2-methylphenyl)benzamide](/img/structure/B5508216.png)

![4-(tert-butylamino)-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5508219.png)

![N-{2-[(4-methoxyphenyl)thio]ethyl}-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5508224.png)